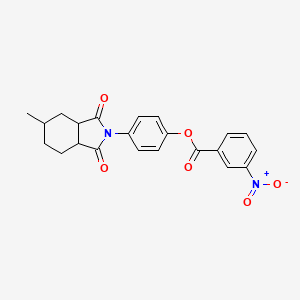![molecular formula C16H28N2O4S B11675418 Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-heptyl-2-oxooxolane-3-carboxylate](/img/structure/B11675418.png)
Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-heptyl-2-oxooxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-[(carbamimidoylsulfanyl)méthyl]-3-heptyl-2-oxooxolane-3-carboxylate d’éthyle est un composé organique complexe avec une structure unique qui comprend un groupe carbamimidoylsulfanyl, une chaîne heptyle et un cycle oxolane
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-[(carbamimidoylsulfanyl)méthyl]-3-heptyl-2-oxooxolane-3-carboxylate d’éthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la réaction de l’acétoacétate d’éthyle avec un dérivé approprié de chlorure de carbamimidoyle dans des conditions basiques pour former le composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec un halogénure d’heptyle en présence d’une base pour introduire le groupe heptyle. Enfin, le cycle oxolane est formé par une réaction de cyclisation intramoléculaire .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et d’équipements de synthèse automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit final avec une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-[(carbamimidoylsulfanyl)méthyl]-3-heptyl-2-oxooxolane-3-carboxylate d’éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en groupe hydroxyle.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe carbamimidoylsulfanyl.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Le 5-[(carbamimidoylsulfanyl)méthyl]-3-heptyl-2-oxooxolane-3-carboxylate d’éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Applications De Recherche Scientifique
Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-heptyl-2-oxooxolane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Le mécanisme d’action du 5-[(carbamimidoylsulfanyl)méthyl]-3-heptyl-2-oxooxolane-3-carboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe carbamimidoylsulfanyl peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, ce qui peut modifier leur activité. La chaîne heptyle et le cycle oxolane peuvent également contribuer à la bioactivité globale du composé en affectant sa solubilité et sa perméabilité membranaire .
Comparaison Avec Des Composés Similaires
Composés similaires
5-[(carbamimidoylsulfanyl)méthyl]-2-oxo-3-pentyltétrahydro-3-furancarboxylate d’éthyle : Structure similaire, mais avec un groupe pentyltétrahydro-3-furancarboxylate au lieu du groupe heptyl-oxolane.
5-[(carbamimidoylsulfanyl)méthyl]-3-heptyl-2-oxotétrahydro-3-furancarboxylate d’éthyle : Structure similaire, mais avec un groupe tétrahydro-3-furancarboxylate au lieu du groupe oxolane.
Unicité
Le 5-[(carbamimidoylsulfanyl)méthyl]-3-heptyl-2-oxooxolane-3-carboxylate d’éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. La présence du cycle oxolane et de la chaîne heptyle le différencie des autres composés similaires, ce qui pourrait mener à des applications et des mécanismes d’action uniques.
Propriétés
Formule moléculaire |
C16H28N2O4S |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
ethyl 5-(carbamimidoylsulfanylmethyl)-3-heptyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C16H28N2O4S/c1-3-5-6-7-8-9-16(13(19)21-4-2)10-12(22-14(16)20)11-23-15(17)18/h12H,3-11H2,1-2H3,(H3,17,18) |
Clé InChI |
ABCDBOKKOWMMLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1(CC(OC1=O)CSC(=N)N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675335.png)

![3-butyl-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11675356.png)
![ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11675361.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675372.png)
![4-[(2,6-dichloro-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11675380.png)


![4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11675394.png)
![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11675397.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675401.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675412.png)
![dimethyl 2-{1-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11675415.png)
![2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11675426.png)
